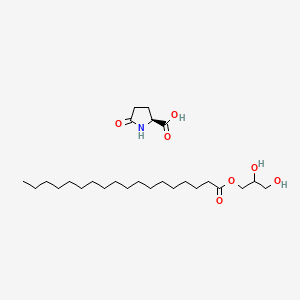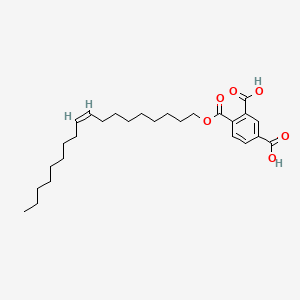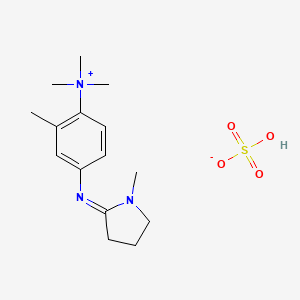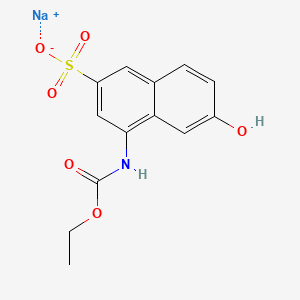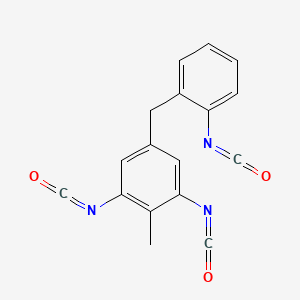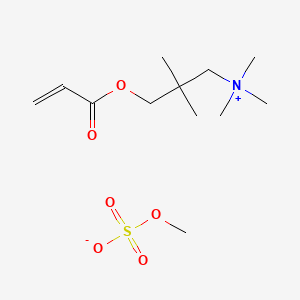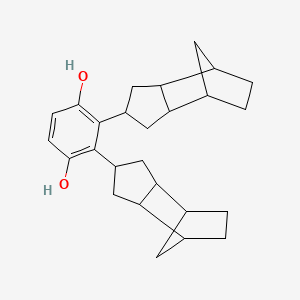
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is a complex organic compound with the molecular formula C26H34O2 It is known for its unique structure, which includes two octahydro-4,7-methano-1H-inden-2-yl groups attached to a hydroquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone typically involves the reaction of hydroquinone with octahydro-4,7-methano-1H-inden-2-yl derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency and yield. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroquinone core to a more reduced state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more reduced hydroquinone forms.
Wissenschaftliche Forschungsanwendungen
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroquinone core can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar core structure but lacking the hydroquinone moiety.
Hydroquinone: A simpler compound with a hydroquinone core, used in various chemical and biological applications.
Quinone Derivatives: Compounds derived from the oxidation of hydroquinone, with distinct chemical properties and applications.
Uniqueness
Bis(octahydro-4,7-methano-1H-inden-2-yl)hydroquinone is unique due to its combination of the hydroquinone core with two octahydro-4,7-methano-1H-inden-2-yl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93841-45-3 |
|---|---|
Molekularformel |
C26H34O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2,3-bis(4-tricyclo[5.2.1.02,6]decanyl)benzene-1,4-diol |
InChI |
InChI=1S/C26H34O2/c27-23-5-6-24(28)26(18-11-21-15-3-4-16(8-15)22(21)12-18)25(23)17-9-19-13-1-2-14(7-13)20(19)10-17/h5-6,13-22,27-28H,1-4,7-12H2 |
InChI-Schlüssel |
LRUURYXTKSHHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2CC(C3)C4=C(C=CC(=C4C5CC6C7CCC(C7)C6C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




